

# An In-depth Technical Guide to the Molecular Structure of Setmelanotide

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## Compound of Interest

Compound Name: Setmelanotide

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This technical guide provides a comprehensive overview of the molecular structure of **Setmelanotide**, a first-in-class melanocortin 4 receptor (MC4R) agonist. The document details its chemical properties, three-dimensional structure, and the signaling pathways it modulates. Furthermore, it outlines key experimental protocols used in its characterization, offering a valuable resource for researchers in the field of obesity and metabolic disorders.

## Molecular and Chemical Properties of Setmelanotide

**Setmelanotide** is a synthetic, cyclic octapeptide designed to mimic the action of the endogenous alpha-melanocyte-stimulating hormone ( $\alpha$ -MSH).<sup>[1][2]</sup> Its structure incorporates key modifications to enhance potency, stability, and selectivity for the MC4R.

Table 1: Molecular and Chemical Properties of **Setmelanotide**

Property	Value
Amino Acid Sequence	Ac-Arg-Cys(1)-D-Ala-His-D-Phe-Arg-Trp-Cys(1)-NH <sub>2</sub> <a href="#">[1]</a> <a href="#">[3]</a>
Chemical Formula	C <sub>49</sub> H <sub>68</sub> N <sub>18</sub> O <sub>9</sub> S <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	1117.3 g/mol <a href="#">[1]</a>
Structure	Cyclic peptide with a disulfide bond between Cys(1) and Cys(1) <a href="#">[1]</a>
Key Modifications	- N-terminal acetylation- C-terminal amidation- Incorporation of D-Alanine and D-Phenylalanine to increase resistance to enzymatic degradation. <a href="#">[1]</a>
CAS Number	920014-72-8 <a href="#">[3]</a>

## Three-Dimensional Structure and Receptor Binding

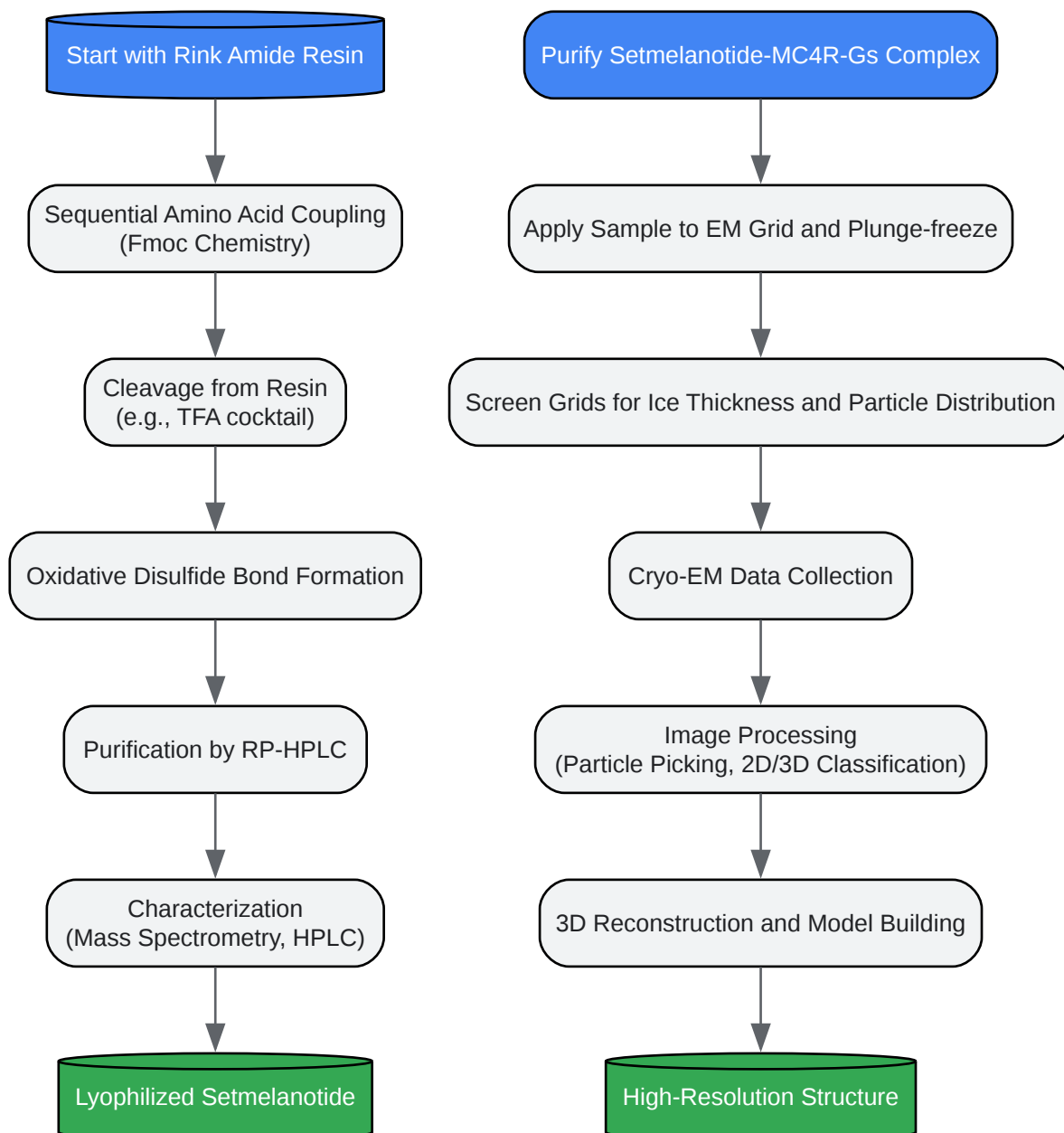
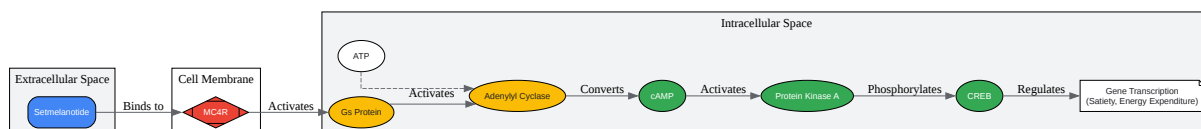
The three-dimensional structure of **Setmelanotide** in complex with the human MC4R and the stimulatory G-protein (Gs) has been determined by cryogenic electron microscopy (Cryo-EM) at a resolution of 2.6 Å (PDB ID: 7PIU).[\[4\]](#)[\[5\]](#) This structural data provides critical insights into its mechanism of action.

**Setmelanotide** is an atypical bitopic ligand, interacting with both the orthosteric and a putative allosteric binding site on the MC4R.[\[6\]](#) This dual interaction is believed to contribute to its high affinity and specificity. The cyclic nature of the peptide, enforced by the disulfide bridge, is crucial for maintaining the bioactive conformation required for receptor binding and activation. [\[1\]](#)

## Signaling Pathway

**Setmelanotide** functions as a potent and selective agonist of the MC4R, a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus.[\[6\]](#)[\[7\]](#) The MC4R plays a pivotal role in the regulation of energy homeostasis, including appetite and weight control.

Upon binding to the MC4R, **Setmelanotide** stabilizes an active conformation of the receptor, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a key second messenger. Elevated intracellular cAMP levels activate downstream signaling cascades, ultimately leading to a reduction in hunger and an increase in energy expenditure.[8]



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